molecular formula C12H9Br2NO2 B572168 Ethyl 4,8-dibromoquinoline-3-carboxylate CAS No. 1242260-69-0

Ethyl 4,8-dibromoquinoline-3-carboxylate

Cat. No.: B572168
CAS No.: 1242260-69-0
M. Wt: 359.017
InChI Key: JTNAXWLNYVVDDG-UHFFFAOYSA-N
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Description

Ethyl 4,8-dibromoquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms at positions 4 and 8 on the quinoline ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,8-dibromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoquinoline-3-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,8-dibromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides or quinoline-2,4-diones.

    Reduction Products: Reduced quinoline derivatives with altered electronic properties.

Scientific Research Applications

Ethyl 4,8-dibromoquinoline-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,8-dibromoquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atoms can enhance binding affinity and selectivity towards the target. The quinoline ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,7-dibromoquinoline-3-carboxylate
  • Ethyl 4,6,8-trichloroquinoline-3-carboxylate
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Uniqueness

Ethyl 4,8-dibromoquinoline-3-carboxylate is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

ethyl 4,8-dibromoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNAXWLNYVVDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Br)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677914
Record name Ethyl 4,8-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-69-0
Record name Ethyl 4,8-dibromoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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